N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine
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Overview
Description
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine: is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a benzene ring with two amine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the Buchwald–Hartwig coupling reaction, where 1,4-dibromo-2,5-bis(trifluoromethyl)benzene is reacted with cyclopropylmethylamine in the presence of a palladium catalyst and a phosphine ligand . The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-Ethyl-N1-methyl-1,4-benzenediamine: Similar structure with ethyl and methyl groups instead of cyclopropylmethyl and trifluoromethyl groups.
1,4-Bis(trifluoromethyl)benzene: Lacks the amine groups but has two trifluoromethyl groups on the benzene ring.
Uniqueness
N1-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both cyclopropylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C11H13F3N2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-N-(cyclopropylmethyl)-2-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,16H,1-2,6,15H2 |
InChI Key |
WNRRVDOZOPPYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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